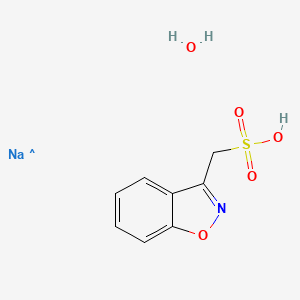

Sodium salt, hydrate

Description

BenchChem offers high-quality Sodium salt, hydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sodium salt, hydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C8H9NNaO5S |

|---|---|

Molecular Weight |

254.22 g/mol |

InChI |

InChI=1S/C8H7NO4S.Na.H2O/c10-14(11,12)5-7-6-3-1-2-4-8(6)13-9-7;;/h1-4H,5H2,(H,10,11,12);;1H2 |

InChI Key |

HYZJXBVPKNQNJL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NO2)CS(=O)(=O)O.O.[Na] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Sodium Acetate Trihydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium acetate (B1210297) trihydrate (CH₃COONa·3H₂O) is the sodium salt of acetic acid and exists as a colorless, crystalline solid. It is a compound of significant interest across various scientific disciplines, including pharmaceuticals, biotechnology, and materials science. Its utility as a buffering agent, a phase-change material for thermal energy storage, and a reagent in chemical synthesis underscores the importance of a thorough understanding of its chemical properties. This technical guide provides a comprehensive overview of the core chemical characteristics of sodium acetate trihydrate, complete with quantitative data, detailed experimental protocols, and visualizations to support researchers in their work.

Core Chemical Properties

Sodium acetate trihydrate is a moderately water-soluble crystalline sodium source.[1] It is an ionic compound that dissociates in water to form sodium ions (Na⁺) and acetate ions (CH₃COO⁻).[2] This dissociation is fundamental to many of its applications, particularly its role in buffer solutions. The presence of three water molecules of hydration in its crystal structure significantly influences its physical and chemical behavior, distinguishing it from its anhydrous form.

Quantitative Data Summary

The following table summarizes the key quantitative chemical properties of sodium acetate trihydrate.

| Property | Value | Units | Conditions |

| Molecular Formula | CH₃COONa·3H₂O | - | - |

| Molecular Weight | 136.08 | g/mol | - |

| Melting Point | 58 | °C | Decomposes |

| Density | 1.45 | g/cm³ | 20 °C |

| Solubility in Water | 762 | g/L | 20 °C |

| 36.2 | g/100 mL | 0 °C | |

| 46.4 | g/100 mL | 20 °C | |

| 82 | g/100 mL | 50 °C | |

| Solubility in Ethanol | 5.3 | g/100mL | - |

| pH of Aqueous Solution | 8.9 | - | 0.1 M solution |

| 7.5 - 9.2 | - | 5% solution at 25 °C | |

| pKa (of acetic acid) | 4.76 | - | 25 °C |

| pKb (of acetate ion) | 9.24 | - | 25 °C |

| Enthalpy of Solution | +19.7 | kJ/mol | Endothermic |

| Latent Heat of Fusion | 264 - 289 | kJ/kg | - |

Experimental Protocols

This section provides detailed methodologies for the determination of key chemical properties of sodium acetate trihydrate.

Determination of Melting Point

Objective: To determine the temperature at which sodium acetate trihydrate melts, which is accompanied by the release of its water of crystallization.

Materials:

-

Sodium acetate trihydrate sample

-

Capillary tubes

-

Melting point apparatus

-

Mortar and pestle

Procedure:

-

Ensure the sodium acetate trihydrate sample is finely powdered using a mortar and pestle.

-

Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature about 10-15 °C below the expected melting point of 58 °C.

-

Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

-

Record the temperature at which the solid first begins to liquefy and the temperature at which the entire sample is liquid. This range is the melting point. Note that for sodium acetate trihydrate, melting is a decomposition process where it dissolves in its own water of hydration.

Determination of Solubility in Water

Objective: To quantitatively determine the solubility of sodium acetate trihydrate in water at a specific temperature.

Materials:

-

Sodium acetate trihydrate

-

Distilled water

-

Constant temperature water bath

-

Erlenmeyer flasks with stoppers

-

Analytical balance

-

Filtration apparatus (e.g., Buchner funnel, filter paper)

-

Evaporating dish

Procedure:

-

Prepare a series of Erlenmeyer flasks, each containing a known volume of distilled water (e.g., 50 mL).

-

Place the flasks in a constant temperature water bath set to the desired temperature (e.g., 20 °C) and allow them to equilibrate.

-

Add an excess amount of sodium acetate trihydrate to each flask.

-

Stopper the flasks and shake them vigorously for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

-

After equilibration, allow the excess solid to settle.

-

Carefully filter a known volume of the supernatant to remove any undissolved solid.

-

Weigh a clean, dry evaporating dish.

-

Transfer a precise volume of the clear filtrate to the evaporating dish and weigh it.

-

Gently heat the evaporating dish to evaporate the water completely.

-

Once dry, cool the evaporating dish in a desiccator and weigh it again.

-

The mass of the remaining solid represents the amount of sodium acetate trihydrate dissolved in the volume of water taken.

-

Calculate the solubility in g/100 mL or g/L.

Determination of Basicity by Titration

Objective: To determine the basicity of a sodium acetate trihydrate solution through titration with a strong acid.

Materials:

-

Sodium acetate trihydrate

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Distilled water

-

Buret

-

Pipette

-

Erlenmeyer flask

-

pH meter or a suitable indicator (e.g., methyl orange)

-

Analytical balance

Procedure:

-

Accurately weigh a known mass of sodium acetate trihydrate (e.g., 1.36 g to make a 0.1 M solution in 100 mL).

-

Dissolve the weighed sample in a known volume of distilled water in a volumetric flask.

-

Pipette a precise volume of the sodium acetate solution (e.g., 25 mL) into an Erlenmeyer flask.

-

If using an indicator, add a few drops to the flask.

-

Fill a buret with the standardized HCl solution and record the initial volume.

-

Titrate the sodium acetate solution with the HCl, swirling the flask continuously.

-

If using a pH meter, record the pH after each addition of titrant. The equivalence point is the point of inflection in the titration curve.

-

If using an indicator, the endpoint is reached when the indicator changes color permanently.

-

Record the final volume of the HCl solution in the buret.

-

Calculate the moles of HCl used to reach the equivalence point. This will be equal to the moles of acetate ions in the titrated sample, from which the concentration and basicity can be confirmed.

Determination of Enthalpy of Solution by Calorimetry

Objective: To measure the heat change associated with the dissolution of sodium acetate trihydrate in water.

Materials:

-

Sodium acetate trihydrate

-

Distilled water

-

Coffee cup calorimeter (or a more sophisticated calorimeter)

-

Thermometer (with 0.1 °C precision)

-

Stirring rod

-

Analytical balance

Procedure:

-

Measure a known volume of distilled water (e.g., 100 mL) and place it in the calorimeter.

-

Record the initial temperature of the water once it has stabilized.

-

Accurately weigh a known mass of sodium acetate trihydrate.

-

Add the sodium acetate trihydrate to the water in the calorimeter, and immediately begin stirring to dissolve the solid.

-

Monitor the temperature of the solution and record the minimum temperature reached (as the dissolution is endothermic).

-

Calculate the heat absorbed by the solution (q_solution) using the formula: q = m × c × ΔT, where 'm' is the total mass of the solution, 'c' is the specific heat capacity of the solution (can be approximated to that of water, 4.184 J/g°C), and 'ΔT' is the change in temperature.

-

The enthalpy of solution (ΔH_soln) is then calculated by dividing the heat absorbed by the number of moles of sodium acetate trihydrate dissolved. Remember to assign a positive sign as the process is endothermic.

Visualizations

The following diagrams, created using the DOT language, illustrate key concepts and workflows related to the chemical properties of sodium acetate trihydrate.

Caption: Dissociation of Sodium Acetate Trihydrate in Water.

Caption: Acetic Acid-Acetate Buffer System Equilibrium.

Caption: Experimental Workflow for Titration of Sodium Acetate.

Conclusion

This technical guide has provided a detailed examination of the key chemical properties of sodium acetate trihydrate. The quantitative data presented in a structured format allows for easy reference, while the detailed experimental protocols offer practical guidance for laboratory work. The visualizations of the dissociation process, buffer system, and an experimental workflow serve to further clarify the fundamental principles governing the behavior of this versatile compound. This comprehensive resource is intended to support researchers, scientists, and drug development professionals in their endeavors that utilize sodium acetate trihydrate.

References

An In-depth Technical Guide to the Crystal Structure of Sodium Sulfate Decahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of sodium sulfate (B86663) decahydrate (B1171855) (Na₂SO₄·10H₂O), a compound of significant interest in various scientific and industrial fields, including pharmaceuticals. This document details the precise atomic arrangement, crystallographic parameters, and the intricate network of hydrogen bonding that defines its solid-state structure.

Introduction

Sodium sulfate decahydrate, commonly known as Glauber's salt or mirabilite, is a hydrated inorganic salt.[1][2] Its crystalline form is a subject of study due to its phase change properties and its relevance in various chemical processes. Understanding its crystal structure is fundamental for controlling its physical and chemical properties in applications ranging from thermal energy storage to its use as a laboratory reagent.

The crystal structure of sodium sulfate decahydrate has been determined with high precision, revealing a monoclinic system.[1][2] The arrangement of sodium and sulfate ions, along with the ten water molecules of hydration, is a complex three-dimensional network held together by ionic forces and an extensive hydrogen-bonding network.

Crystal Structure and Coordination

The fundamental asymmetry of the sodium sulfate decahydrate crystal structure consists of sodium cations, sulfate anions, and water molecules. The sodium ion is octahedrally coordinated by six water molecules, forming a [Na(H₂O)₆]⁺ complex.[1][2][3] Of the ten water molecules in the formula unit, eight are directly involved in the coordination sphere of the sodium ions. The remaining two water molecules are interstitial and are linked to the sulfate anions through hydrogen bonds.

The sulfate anion, a tetrahedron, is not directly coordinated to the sodium ion. Instead, it is integrated into the crystal lattice through a network of hydrogen bonds with the surrounding water molecules, both those coordinated to the sodium ions and the interstitial ones. This intricate arrangement of hydrogen bonds is crucial for the stability of the crystal structure.

Crystallographic Data

The crystallographic parameters of sodium sulfate decahydrate have been determined by single-crystal X-ray diffraction. The key data is summarized in the table below.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 11.51 Å |

| b | 10.38 Å |

| c | 12.83 Å |

| α | 90° |

| β | 107.75° |

| γ | 90° |

| Volume of Unit Cell | 1459.88 ų |

Table 1: Crystallographic data for sodium sulfate decahydrate.

Experimental Protocols

The determination of the crystal structure of sodium sulfate decahydrate involved the following key experimental and computational steps:

-

Crystal Growth: Single crystals of sodium sulfate decahydrate suitable for X-ray diffraction were grown from an aqueous solution of sodium sulfate by controlled evaporation or cooling.

-

Data Collection: A single crystal was mounted on a goniometer of an X-ray diffractometer. The crystal was kept at a controlled temperature, and X-ray diffraction data were collected by rotating the crystal in a beam of monochromatic X-rays.

-

Structure Solution and Refinement: The collected diffraction data were processed to yield a set of structure factors. The initial positions of the heavier atoms (sodium and sulfur) were determined using direct methods or Patterson synthesis. The positions of the oxygen and hydrogen atoms were located from difference Fourier maps. The entire structure was then refined using full-matrix least-squares methods to minimize the difference between the observed and calculated structure factors, resulting in a final, precise atomic model.

Visualizations of the Crystal Structure

To better illustrate the complex arrangement of atoms and molecules in sodium sulfate decahydrate, the following diagrams were generated using the Graphviz (DOT language).

Figure 1: Octahedral coordination of the sodium ion by six water molecules.

Figure 2: Connectivity through hydrogen bonding between the major components.

References

An In-depth Technical Guide to the Synthesis of Sodium Metasilicate Pentahydrate

This technical guide provides a comprehensive overview of the synthesis of sodium metasilicate (B1246114) pentahydrate (Na₂SiO₃·5H₂O), a compound with significant applications in detergents, cleaning agents, and as a precursor in the synthesis of other silicates. This document is intended for researchers, scientists, and professionals in drug development and related chemical industries, offering detailed experimental protocols, quantitative data, and process visualizations.

Introduction

Sodium metasilicate pentahydrate is a hydrated crystalline form of sodium silicate (B1173343). It is produced by first synthesizing a sodium silicate solution, which is then subjected to a controlled crystallization process. The primary industrial production methods involve either a high-temperature furnace process or a hydrothermal process to obtain the initial sodium silicate solution. The subsequent crystallization is a critical step that determines the purity and crystal structure of the final product.

Synthesis Methodologies

There are two primary routes for the synthesis of the precursor sodium silicate solution, which is then used to crystallize sodium metasilicate pentahydrate.

High-Temperature Furnace (Dry) Process

In this method, a silica (B1680970) source, such as quartz sand (SiO₂), is fused with sodium carbonate (Na₂CO₃) at high temperatures. The resulting solid "glass" is then dissolved in water to form a sodium silicate solution.

Hydrothermal (Wet) Process

The hydrothermal process involves the direct reaction of a silica source with a concentrated sodium hydroxide (B78521) (NaOH) solution under elevated temperature and pressure. This method is often more direct for producing a solution ready for crystallization.

Experimental Protocols

Synthesis of Sodium Silicate Solution via Hydrothermal Process

This protocol details the synthesis of a sodium silicate solution suitable for the subsequent crystallization of sodium metasilicate pentahydrate.

Materials:

-

Silica source (e.g., quartz sand, silica fume)

-

Sodium hydroxide (NaOH), liquid solution (e.g., 50% wt)

Equipment:

-

Pressurized reaction vessel (autoclave)

-

Heating and stirring apparatus

-

Filtration system

Procedure:

-

Charge the reaction vessel with the silica source and liquid sodium hydroxide. The typical solid-to-liquid ratio is between 1:1.5 and 1:1.8.[1]

-

Heat the mixture to a temperature in the range of 150°C to 200°C.[1]

-

Maintain the reaction under constant stirring for a duration of 4 to 12 hours.[1]

-

After the reaction is complete, cool the mixture and filter it to remove any unreacted silica.

-

The resulting filtrate is a concentrated sodium silicate solution.

Crystallization of Sodium Metasilicate Pentahydrate

This protocol describes the crystallization of Na₂SiO₃·5H₂O from a concentrated sodium silicate solution.

Materials:

-

Concentrated sodium silicate solution (approx. 57.5% dissolved solids with a Na₂O:SiO₂ molar ratio of about 1:1)[2]

-

Caustic soda (NaOH) for molar ratio adjustment

-

Seed crystals of sodium metasilicate pentahydrate

Equipment:

-

Crystallization vessel with stirring and cooling capabilities

-

Granulation equipment

-

Sieving machine

Procedure:

-

Adjust the molar ratio of the sodium silicate solution to approximately 1:1 (Na₂O:SiO₂) by adding caustic soda if necessary.[3][4]

-

If the concentration is below 57.5% dissolved solids, evaporate excess water to reach this concentration.[2]

-

Cool the concentrated sodium metasilicate solution to a temperature between 65°C and 73°C.[1]

-

Transfer the solution to a granulation/crystallization vessel.

-

Add seed crystals of sodium metasilicate pentahydrate. The recommended size of the seed crystals is between 0.5 mm and 1 mm.[1] The solid-to-liquid ratio of seed crystals to the sodium silicate solution can be in the range of 1:1.5 to 1:2.5.[1]

-

Maintain a constant stirring speed of 50-60 rpm to ensure uniform crystal growth.[1]

-

Continue the crystallization process, allowing the crystals to grow.

-

Once crystallization is complete, cool the product to below 50°C.[1]

-

Separate the crystals from the mother liquor via centrifugation or filtration.

-

Dry the crystals and sieve to obtain the desired particle size distribution.

Quantitative Data

The following tables summarize the key quantitative parameters for the synthesis and crystallization of sodium metasilicate pentahydrate.

Table 1: Reaction Conditions for Sodium Silicate Solution Synthesis (Hydrothermal Process)

| Parameter | Value | Reference |

| Reactant Ratio (Silica:NaOH) | 1:1.5 - 1:1.8 (solid-to-liquid) | [1] |

| Reaction Temperature | >150°C (typically 150-200°C) | [1] |

| Reaction Time | 4 - 12 hours | [1] |

Table 2: Conditions for Crystallization of Sodium Metasilicate Pentahydrate

| Parameter | Value | Reference |

| Solution Concentration | ~57.5% dissolved solids | [2] |

| Na₂O:SiO₂ Molar Ratio | ~1:1 | [2][3] |

| Crystallization Temperature | +25°C to +60°C | [5] |

| Initial Cooling Temperature | 65°C - 73°C | [1] |

| Seed Crystal Size | 0.5 - 1 mm | [1] |

| Stirring Speed | 50 - 60 rpm | [1] |

| Final Cooling Temperature | < 50°C | [1] |

Process Visualization

The following diagrams illustrate the experimental workflow for the synthesis of sodium metasilicate pentahydrate.

Caption: Experimental workflow for the synthesis of sodium metasilicate pentahydrate.

Logical Relationship of Key Crystallization Parameters

The successful crystallization of sodium metasilicate pentahydrate is dependent on the interplay of several critical parameters.

Caption: Key parameters influencing the crystallization of sodium metasilicate pentahydrate.

References

- 1. CN105084377A - Continuous crystallization process for sodium metasilicate pentahydrate - Google Patents [patents.google.com]

- 2. US3471253A - Process for producing sodium metasilicate pentahydrate - Google Patents [patents.google.com]

- 3. oxy.com [oxy.com]

- 4. primaryinfo.com [primaryinfo.com]

- 5. US1953839A - Crystallization of sodium metasilicate hydrates - Google Patents [patents.google.com]

The Promise of Sodium Salt Hydrates for Thermal Energy Storage: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The global pursuit of sustainable energy solutions has intensified research into efficient and cost-effective thermal energy storage (TES) systems. Among the various materials being explored, sodium salt hydrates have emerged as promising candidates for latent heat storage applications. Their high energy storage density, relatively low cost, and tunable phase change temperatures make them suitable for a range of applications, from building heating and cooling to industrial waste heat recovery. This technical guide provides a comprehensive overview of the core thermal properties of key sodium salt hydrates, details the experimental protocols for their characterization, and visualizes the fundamental processes involved in their application for energy storage.

Salt hydrates are inorganic compounds that incorporate water molecules into their crystalline structure.[1] The principle of latent heat storage in these materials lies in the endothermic and exothermic processes of melting and solidification.[1] When heated, the salt hydrate (B1144303) melts, absorbing a significant amount of thermal energy at a nearly constant temperature.[1] This stored energy is then released when the material solidifies.[1]

Core Thermal Properties of Selected Sodium Salt Hydrates

The selection of a suitable salt hydrate for a specific TES application is primarily dictated by its thermophysical properties. Key parameters include the melting point, latent heat of fusion, specific heat capacity, and thermal conductivity. The following tables summarize the quantitative data for several commonly investigated sodium salt hydrates.

| Salt Hydrate | Chemical Formula | Melting Point (°C) | Latent Heat of Fusion (kJ/kg) |

| Sodium Acetate (B1210297) Trihydrate | CH₃COONa·3H₂O | ~58 | ~252 |

| Sodium Sulfate (B86663) Decahydrate (B1171855) | Na₂SO₄·10H₂O | ~32.4 | ~254 |

| Sodium Thiosulfate (B1220275) Pentahydrate | Na₂S₂O₃·5H₂O | 48 - 49 | ~209 |

| Disodium Hydrogen Phosphate Dodecahydrate | Na₂HPO₄·12H₂O | ~35.2 | - |

| Sodium Carbonate Decahydrate | Na₂CO₃·10H₂O | - | - |

Table 1: Phase Change Temperatures and Latent Heat of Fusion of Key Sodium Salt Hydrates. Data compiled from multiple sources.[2][3][4][5]

| Salt Hydrate | Chemical Formula | Density (g/cm³) | Thermal Conductivity (W/m·K) |

| Sodium Acetate Trihydrate | CH₃COONa·3H₂O | - | - |

| Sodium Sulfate Decahydrate | Na₂SO₄·10H₂O | - | ~0.5 |

| Sodium Thiosulfate Pentahydrate | Na₂S₂O₃·5H₂O | 1.715 (at 20°C) | 0.6035 |

Table 2: Density and Thermal Conductivity of Selected Sodium Salt Hydrates. Data compiled from multiple sources.[5][6][7][8]

Challenges and Mitigation Strategies

Despite their advantages, sodium salt hydrates present several challenges that can hinder their practical application. These include:

-

Supercooling: This phenomenon occurs when the salt hydrate cools below its freezing point without solidifying.[9][10] This delays the release of stored latent heat, reducing the efficiency of the TES system.[9] The addition of nucleating agents, which provide sites for crystal growth, is a common strategy to mitigate supercooling.[11]

-

Phase Segregation: Some salt hydrates melt incongruently, meaning they separate into a saturated aqueous phase and a solid phase of a lower hydrate or anhydrous salt.[1][9][10] This can lead to a gradual decrease in the latent heat storage capacity over repeated thermal cycles.[3] The use of thickening or gelling agents can help to prevent the settling of the solid phase and maintain a homogeneous mixture.[10][11]

-

Low Thermal Conductivity: Salt hydrates generally exhibit low thermal conductivity, which limits the rate of heat transfer during both charging and discharging cycles.[7][8][12] Incorporating materials with high thermal conductivity, such as expanded graphite (B72142), into the salt hydrate matrix can significantly enhance heat transfer.[7][12]

Experimental Protocols for Thermal Characterization

Accurate characterization of the thermal properties of sodium salt hydrates is crucial for designing and optimizing TES systems. The following are detailed methodologies for key experiments:

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, latent heat of fusion, and specific heat capacity of the salt hydrate.

Methodology:

-

A small, precisely weighed sample (typically 5-10 mg) of the salt hydrate is hermetically sealed in an aluminum pan.

-

An empty, sealed aluminum pan is used as a reference.

-

The sample and reference pans are placed in the DSC instrument.

-

The temperature of the sample and reference is increased at a constant rate (e.g., 5-10 °C/min) over a defined temperature range that encompasses the phase transition.

-

The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

The resulting DSC curve plots heat flow against temperature. The peak of the endothermic curve corresponds to the melting point, and the area under the peak is integrated to determine the latent heat of fusion.

-

Specific heat capacity can be determined by analyzing the heat flow in the regions before and after the phase transition.

Thermogravimetric Analysis (TGA)

Objective: To evaluate the thermal stability and dehydration behavior of the salt hydrate.[13]

Methodology:

-

A small, accurately weighed sample of the salt hydrate is placed in a crucible within the TGA instrument.

-

The sample is heated at a controlled rate in a specific atmosphere (e.g., nitrogen or air).

-

The instrument continuously measures the mass of the sample as a function of temperature.

-

The resulting TGA curve plots the percentage of weight loss against temperature.

-

The onset temperature of weight loss indicates the beginning of dehydration, and the total weight loss corresponds to the amount of water released. This information is crucial for understanding the material's stability at elevated temperatures.[13]

Thermal Conductivity Measurement

Objective: To determine the rate at which heat is conducted through the salt hydrate.

Methodology (Transient Plane Source Method):

-

A sample of the salt hydrate is prepared in a solid, uniform state.

-

A transient plane source (TPS) sensor, consisting of a thin, electrically insulated nickel spiral, is placed between two identical pieces of the sample material.

-

A short electrical pulse is passed through the sensor, causing a slight increase in its temperature.

-

The sensor simultaneously acts as a temperature sensor, recording its own temperature increase over time.

-

By analyzing the temperature versus time response, the thermal conductivity and thermal diffusivity of the material can be calculated using the appropriate theoretical model.

Visualizing the Processes

To better understand the concepts discussed, the following diagrams, generated using the DOT language, illustrate key processes and relationships.

Caption: The cyclical process of latent heat storage in sodium salt hydrates.

Caption: A typical experimental workflow for characterizing sodium salt hydrates.

Caption: Key material properties influencing thermal energy storage performance.

Conclusion

Sodium salt hydrates represent a compelling class of materials for thermal energy storage, offering high energy densities and cost-effectiveness. However, challenges such as supercooling, phase segregation, and low thermal conductivity must be addressed to realize their full potential. Continued research focusing on the development of composite materials with enhanced properties, along with rigorous and standardized characterization protocols, will be essential for the successful deployment of sodium salt hydrate-based TES systems in a wide range of energy-saving applications. This guide serves as a foundational resource for professionals in the field, providing the necessary data and methodologies to advance the science and technology of thermal energy storage.

References

- 1. Salt Hydrates as Phase Change Materials → Area → Resource 1 [energy.sustainability-directory.com]

- 2. pp.bme.hu [pp.bme.hu]

- 3. Experimental Investigation on Mechanism of Latent Heat Reduction of Sodium Acetate Trihydrate Phase Change Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. sodium thiosulfate pentahydrate [chemister.ru]

- 6. Preparation and characterization of sodium thiosulfate pentahydrate/silica microencapsulated phase change material for thermal energy storage - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Effect of expanded graphite on the thermal conductivity of sodium sulfate decahydrate (Na2SO4·10H2O) phase change composites | ORNL [ornl.gov]

- 8. osti.gov [osti.gov]

- 9. researchgate.net [researchgate.net]

- 10. phasechange.com [phasechange.com]

- 11. researchgate.net [researchgate.net]

- 12. Preparation, thermal storage properties and application of sodium acetate trihydrate/expanded graphite composite phase change materials - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 13. Thermal stability of sodium salt hydrates for solar energy storage applications (Journal Article) | OSTI.GOV [osti.gov]

An In-depth Technical Guide to the Physicochemical Properties of Trisodium Phosphate Dodecahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of trisodium (B8492382) phosphate (B84403) dodecahydrate (TSP dodecahydrate). The information is presented to support research, scientific analysis, and drug development applications where this compound is utilized as a buffering agent, pH adjuster, or sequestrant.

Core Physicochemical Properties

Trisodium phosphate dodecahydrate is a crystalline inorganic salt with the chemical formula Na₃PO₄·12H₂O. It is widely recognized for its high solubility in water and its ability to produce strongly alkaline solutions.

Quantitative Data Summary

The following tables summarize the key quantitative physical and chemical properties of trisodium phosphate dodecahydrate.

Table 1: Physical Properties of Trisodium Phosphate Dodecahydrate

| Property | Value |

| Molecular Weight | 380.12 g/mol |

| Appearance | White or colorless crystalline solid |

| Melting Point | 73.3–76.7 °C (163.9–170.1 °F); undergoes decomposition with loss of water of crystallization.[1] |

| Density | 1.62 g/cm³ |

| Solubility in Water | 28.3 g/100 mL at 20 °C[2] |

| Bulk Density | 950 kg/m ³[3][4] |

Table 2: Chemical Properties of Trisodium Phosphate Dodecahydrate

| Property | Value |

| pH of Aqueous Solution | ~12 (for a 1% w/v solution)[5][6] |

| Decomposition Temperature | Begins to lose water of crystallization around 73.4 °C and becomes anhydrous at 100 °C.[6][7] |

| Hygroscopicity | Hygroscopic; absorbs moisture from the air.[8] |

| Incompatibilities | Incompatible with strong acids.[9] Reacts violently with water and acids to liberate heat.[10] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of trisodium phosphate dodecahydrate are provided below.

Determination of Melting Point

Principle: This protocol describes the determination of the melting point of trisodium phosphate dodecahydrate using a capillary melting point apparatus. The melting point is observed as the temperature range over which the crystalline solid transitions to a liquid state, which for this hydrated compound, coincides with the initial loss of water of crystallization.

Methodology:

-

Sample Preparation: A small amount of finely powdered trisodium phosphate dodecahydrate is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded. This range is reported as the melting point.

Determination of Aqueous Solubility

Principle: This method determines the solubility of trisodium phosphate dodecahydrate in water at a specific temperature by creating a saturated solution and measuring the concentration of the dissolved solid.

Methodology:

-

Solution Preparation: An excess amount of trisodium phosphate dodecahydrate is added to a known volume of deionized water in a beaker.

-

Equilibration: The mixture is stirred at a constant temperature for a sufficient period to ensure equilibrium is reached and the solution is saturated.

-

Separation: The undissolved solid is removed by filtration or centrifugation.

-

Analysis: A known volume of the clear, saturated solution is carefully removed and its mass is determined. The water is then evaporated, and the mass of the remaining dry trisodium phosphate is measured.

-

Calculation: The solubility is calculated as grams of solute per 100 mL or 100 g of water.

pH Measurement of an Aqueous Solution

Principle: The pH of a trisodium phosphate dodecahydrate solution is determined using a calibrated pH meter. The high alkalinity of the solution is due to the hydrolysis of the phosphate ion.

Methodology:

-

Solution Preparation: A 1% (w/v) solution is prepared by accurately weighing 1.0 g of trisodium phosphate dodecahydrate and dissolving it in deionized water in a 100 mL volumetric flask. The solution is then diluted to the mark.

-

pH Meter Calibration: The pH meter is calibrated using standard buffer solutions (e.g., pH 7.0 and pH 10.0).

-

Measurement: The calibrated pH electrode is rinsed with deionized water and then with a small amount of the sample solution. The electrode is immersed in the bulk of the solution, and the pH reading is allowed to stabilize before being recorded.[11]

Thermal Decomposition by Thermogravimetric Analysis (TGA)

Principle: Thermogravimetric analysis is used to determine the thermal stability and the composition of trisodium phosphate dodecahydrate by measuring the change in mass as a function of temperature. This is particularly useful for quantifying the water of crystallization.

Methodology:

-

Sample Preparation: A small, accurately weighed sample (5-10 mg) of trisodium phosphate dodecahydrate is placed in a TGA crucible.

-

Instrument Setup: The analysis is conducted under a controlled, inert atmosphere (e.g., nitrogen) to prevent oxidative reactions.

-

Temperature Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., 30 °C to 200 °C).

-

Data Analysis: The mass loss of the sample is recorded as a function of temperature. The resulting TGA curve is analyzed to determine the temperatures at which water is lost and to calculate the percentage of water in the original sample.[6]

Visualizations

The following diagrams illustrate key processes and workflows related to the analysis of trisodium phosphate dodecahydrate.

References

- 1. scribd.com [scribd.com]

- 2. Trisodium phosphate dodecahydrate | H24Na3O16P | CID 61473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scribd.com [scribd.com]

- 4. annexechem.com [annexechem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. drugfuture.com [drugfuture.com]

- 8. benchchem.com [benchchem.com]

- 9. 5.imimg.com [5.imimg.com]

- 10. WO1997015527A1 - Method for producing crystalline trisodium phosphate hydrates - Google Patents [patents.google.com]

- 11. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Hydration States of Sodium Carbonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the various hydration states of sodium carbonate, an excipient of significant interest in the pharmaceutical industry. Understanding the physicochemical properties and interconversion of these hydrates is critical for ensuring the stability, manufacturability, and efficacy of drug products. This document details the properties, stability, and characterization of anhydrous sodium carbonate and its primary hydrates, offering a valuable resource for formulation development and quality control.

Introduction to Sodium Carbonate and its Hydrates

Sodium carbonate (Na₂CO₃) is an inorganic salt that exists in several hydration states, each with distinct crystalline structures and physicochemical properties.[1] The primary forms encountered in research and pharmaceutical applications are the anhydrous form, the monohydrate, the heptahydrate, and the decahydrate (B1171855).[2][3][4] The degree of hydration can significantly impact properties such as solubility, hygroscopicity, and mechanical strength, making a thorough understanding of these forms essential.

Physicochemical Properties of Sodium Carbonate Hydrates

The various hydration states of sodium carbonate exhibit a range of physical and chemical properties. A summary of key quantitative data is presented in the following tables for ease of comparison.

Table 1: Chemical Formulas and Nomenclature of Sodium Carbonate Hydrates

| Hydration State | Chemical Formula | Common Name(s) | Mineral Name |

| Anhydrous | Na₂CO₃ | Soda Ash, Calcined Soda | Natrite |

| Monohydrate | Na₂CO₃·H₂O | Crystal Carbonate | Thermonatrite |

| Heptahydrate | Na₂CO₃·7H₂O | - | - |

| Decahydrate | Na₂CO₃·10H₂O | Washing Soda, Sal Soda | Natron |

Table 2: Physical Properties of Sodium Carbonate Hydrates

| Property | Anhydrous (Na₂CO₃) | Monohydrate (Na₂CO₃·H₂O) | Heptahydrate (Na₂CO₃·7H₂O) | Decahydrate (Na₂CO₃·10H₂O) |

| Molar Mass ( g/mol ) | 105.99 | 124.00 | 232.09 | 286.14 |

| Crystal System | Monoclinic | Orthorhombic | Orthorhombic | Monoclinic |

| Density (g/cm³) | 2.54 | 2.25 | 1.559 | 1.46 |

| Melting Point (°C) | 851 | Decomposes at ~100 | Decomposes at ~32-35 | Decomposes at ~32-34 |

| Solubility in Water ( g/100 mL) | 7 (0°C), 45.5 (100°C) | Very soluble | Very soluble | 21.5 (20°C) |

| Hygroscopicity | Highly hygroscopic | Less hygroscopic than anhydrous | Efflorescent | Efflorescent |

Stability and Phase Transitions

The stability of sodium carbonate hydrates is primarily dependent on temperature and relative humidity (RH). The interconversion between these forms is a critical consideration in storage and handling. Anhydrous sodium carbonate is highly hygroscopic and will readily absorb atmospheric moisture to form the monohydrate.[5][6] The decahydrate is stable at lower temperatures and will effloresce, losing water to form the monohydrate, at temperatures above approximately 32°C.[2] The heptahydrate exists in a narrow temperature range between the decahydrate and monohydrate.[2]

The following diagram illustrates the temperature-driven phase transitions of sodium carbonate hydrates.

Experimental Protocols for Characterization

Accurate characterization of the hydration state of sodium carbonate is crucial. The following are detailed methodologies for key analytical techniques.

Thermogravimetric Analysis (TGA)

Objective: To determine the water content and thermal stability of sodium carbonate hydrates by measuring the mass loss as a function of temperature.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of the sodium carbonate sample into a clean, tared TGA pan (typically aluminum or platinum).

-

Experimental Conditions:

-

Temperature Program: Heat the sample from ambient temperature (e.g., 25°C) to a final temperature of at least 200°C to ensure complete dehydration of the monohydrate. A heating rate of 10°C/min is commonly used.[4][7]

-

Atmosphere: Purge the furnace with an inert gas, such as dry nitrogen, at a flow rate of 20-50 mL/min to prevent atmospheric moisture from interfering with the analysis.[4]

-

-

Data Analysis:

-

Plot the percentage of mass loss versus temperature.

-

The dehydration of the decahydrate to the monohydrate is typically observed as a significant mass loss between 30°C and 60°C.[4]

-

The subsequent dehydration of the monohydrate to the anhydrous form occurs at approximately 65°C to 100°C.[4]

-

Calculate the percentage of water content from the observed mass loss at each step and compare it to the theoretical values.

-

Differential Scanning Calorimetry (DSC)

Objective: To identify the phase transitions of sodium carbonate hydrates by measuring the heat flow associated with thermal events.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. A reference pan should be left empty.

-

Experimental Conditions:

-

Temperature Program: Heat the sample from a sub-ambient temperature (e.g., 0°C) to above 150°C. A heating rate of 10°C/min is typical.[7]

-

Atmosphere: Use an inert purge gas like nitrogen at a flow rate of 20-50 mL/min.

-

-

Data Analysis:

-

Plot the heat flow versus temperature.

-

Endothermic peaks will correspond to dehydration and melting events. The melting of the decahydrate in its own water of crystallization is observed around 35°C.[4]

-

The dehydration of the monohydrate is also an endothermic event, typically seen around 100°C.[8]

-

The peak temperature and enthalpy of these transitions can be used for identification and quantification.

-

X-Ray Powder Diffraction (XRPD)

Objective: To identify the crystalline form (hydrate state) of sodium carbonate based on its unique diffraction pattern.

Methodology:

-

Instrument: A powder X-ray diffractometer equipped with a suitable X-ray source (e.g., Cu Kα).

-

Sample Preparation: Gently grind the sample to a fine powder to ensure random orientation of the crystallites. Pack the powder into a sample holder.

-

Experimental Conditions:

-

Scan Range (2θ): Typically from 5° to 50°.

-

Step Size and Dwell Time: A step size of 0.02° with a dwell time of 1-2 seconds per step is common.

-

-

Data Analysis:

-

Compare the obtained diffraction pattern with reference patterns from a crystallographic database (e.g., the Powder Diffraction File from the ICDD).

-

Each hydrate (B1144303) of sodium carbonate has a distinct XRPD pattern, allowing for unambiguous phase identification.[9][10] For example, the monohydrate can be identified by characteristic peaks in its diffraction pattern.[9]

-

The following diagram outlines a general workflow for characterizing an unknown sample of sodium carbonate.

Conclusion

A thorough understanding and characterization of the hydration states of sodium carbonate are paramount for its effective use in research and pharmaceutical development. The choice of the appropriate hydrate form and the control of its stability are critical for ensuring product quality and performance. The data and experimental protocols provided in this guide serve as a valuable resource for scientists and researchers working with this important inorganic compound.

References

- 1. Sodium carbonate - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. What are the hygroscopic properties of high purity sodium carbonate? - Blog [chenlanchem.com]

- 6. quora.com [quora.com]

- 7. cis01.central.ucv.ro [cis01.central.ucv.ro]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Dawn of a New Ice Age: Discovery of Novel Sodium Chloride Hydrates on Icy Moons

A Technical Guide on the Identification, Characterization, and Implications of Hyperhydrated Sodium Chloride

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the recent groundbreaking discovery of new, hyperhydrated forms of sodium chloride and their profound implications for our understanding of the geology and potential habitability of icy moons in our solar system.[1][2][3] The identification of these novel salt hydrates, stable under the extreme conditions of celestial bodies like Europa and Ganymede, resolves a long-standing mystery in planetary science and opens new avenues for research.[1][4]

Introduction: The Enigma of Icy Moon Surfaces

For years, spectral data from icy moons such as Europa and Ganymede have hinted at the presence of sodium chloride, a key component of their subsurface oceans.[1][5] However, the spectral signatures observed did not match any known sodium chloride-bearing phases on Earth.[1][3] This discrepancy suggested the existence of novel crystalline structures of salt and water, stable at the frigid temperatures and immense pressures characteristic of these distant worlds.[6] Recent experimental work has confirmed this hypothesis, leading to the discovery of two new "hyperhydrated" sodium chloride hydrates.[1][3][7]

These newly identified compounds, with a much higher water content than the previously known sodium chloride dihydrate (hydrohalite), provide a compelling explanation for the "watery" spectral signatures observed on these moons.[3][7] Their discovery represents a significant update to the foundational H₂O-NaCl phase diagram and has far-reaching implications for planetary science, physical chemistry, and even energy research.[1][7]

Quantitative Data on Newly Discovered Sodium Chloride Hydrates

Two new hyperhydrated forms of sodium chloride have been characterized: 2NaCl·17H₂O and NaCl·13H₂O.[1][8] The key quantitative data for these hydrates are summarized in the tables below.

Table 1: Composition and Stoichiometry of New Sodium Chloride Hydrates

| Hydrate (B1144303) Name | Chemical Formula | Molar Ratio (NaCl:H₂O) | Common Name |

| Disodium chloride decaheptahydrate | 2NaCl·17H₂O | 1:8.5 | SC8.5 |

| Sodium chloride decatriahydrate | NaCl·13H₂O | 1:13 | SC13 |

| Hydrohalite (for comparison) | NaCl·2H₂O | 1:2 | SC2 |

Table 2: Stability Conditions of New Sodium Chloride Hydrates

| Hydrate | Temperature Range (K) | Pressure Range (MPa) | Key Stability Notes |

| 2NaCl·17H₂O (SC8.5) | Stable below ~235 K | Stable at ambient pressure and up to 700 MPa | Believed to be the most abundant NaCl hydrate on icy moon surfaces.[1][10] Remains stable even after pressure is released.[7] |

| NaCl·13H₂O (SC13) | Formed at low temperatures | High pressures | Stability at various conditions is still under investigation.[1] |

Experimental Protocols

The discovery and characterization of these novel hydrates were made possible by simulating the extreme conditions of icy moons in a laboratory setting.[2][8] The primary experimental techniques involved the use of a diamond anvil cell (DAC) coupled with single-crystal X-ray diffraction (SCXRD) and Raman spectroscopy.[1]

Synthesis of Hyperhydrated Sodium Chloride

-

Sample Preparation: A 4 mol/kg aqueous solution of sodium chloride (NaCl) in ultrapure water is prepared.[9]

-

Loading the Diamond Anvil Cell (DAC): A small volume of the NaCl solution is loaded into the sample chamber of a DAC, along with a ruby sphere which serves as a pressure calibrant.[9]

-

Applying Pressure and Temperature: The DAC is placed in a cryostat for precise temperature control.[8] The pressure is gradually increased up to 2,500 MPa (25 kbar) while the temperature is lowered to a range of 150 to 300 K.[1][8] These conditions mimic those found in the deep oceans and icy crusts of moons like Europa.[2][7]

Characterization Techniques

-

Single-Crystal X-ray Diffraction (SCXRD):

-

As the pressure and temperature conditions are varied within the DAC, the formation of crystalline structures is monitored in situ using synchrotron-based SCXRD.[6][9]

-

When single crystals of the new hydrates form, diffraction patterns are collected.

-

The crystal structures of 2NaCl·17H₂O and NaCl·13H₂O were refined from these diffraction patterns, allowing for the determination of atomic positions and lattice parameters.[1][9]

-

-

Raman Spectroscopy:

-

Raman spectroscopy is used to probe the vibrational modes of the water and salt molecules within the hydrate structures.[1]

-

The resulting Raman spectra provide a unique fingerprint for each hydrate phase, which can be used for identification and comparison with remote sensing data from icy moons.[1]

-

Spectra for 2NaCl·17H₂O were measured at approximately 0.42 GPa and 245 K.[11]

-

Visualizations: Workflows and Relationships

The following diagrams illustrate the experimental workflow, the logical connection between the discovery and its implications, and the updated phase diagram of the H₂O-NaCl system.

Conclusion and Future Directions

The discovery of hyperhydrated sodium chloride hydrates marks a pivotal moment in planetary science.[1] It provides a viable explanation for the enigmatic surface compositions of icy moons and fundamentally alters our understanding of the H₂O-NaCl system at conditions relevant to extraterrestrial oceans.[1][4]

Future research will likely focus on:

-

Determining the infrared spectra of these new hydrates to directly compare with observational data from space missions like the European Space Agency's JUICE (JUpiter ICy moons Explorer).[1]

-

Investigating the stability and properties of other salt hydrates (e.g., those containing magnesium, potassium, sulfates) under similar extreme conditions.[6]

-

Modeling the implications of these new phases for the geological and thermal evolution of icy moons, as well as their potential to host life.[8]

This breakthrough underscores the importance of laboratory experiments in advancing our knowledge of the cosmos and highlights the vast, unexplored diversity of mineral structures that may exist under conditions different from our own planet.[1][11]

References

- 1. pnas.org [pnas.org]

- 2. eos.org [eos.org]

- 3. sciencedaily.com [sciencedaily.com]

- 4. Hyperhydrated Salt on Icy Moons | News | Astrobiology [astrobiology.nasa.gov]

- 5. On the identification of hyperhydrated sodium chloride hydrates, stable at icy moon conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Salt hydrates at high pressure and low temperature: Implications for icy moon explorations | Natural History Museum [nhm.ac.uk]

- 7. astrobiology.com [astrobiology.com]

- 8. esrf.fr [esrf.fr]

- 9. hou.usra.edu [hou.usra.edu]

- 10. knowledge.uchicago.edu [knowledge.uchicago.edu]

- 11. researchgate.net [researchgate.net]

Advancing Thermal Energy Storage: A Technical Guide to the Theoretical Energy Densities of Novel Salt Hydrates

For Researchers, Scientists, and Drug Development Professionals

The imperative to develop efficient and sustainable energy storage solutions has propelled the investigation of novel materials capable of high-density thermal energy storage. Among these, salt hydrates have emerged as a promising class of thermochemical materials due to their high theoretical energy densities, abundance, and operational temperature ranges suitable for various applications, including waste heat recovery and solar energy utilization. This technical guide provides an in-depth exploration of the theoretical energy densities of novel salt hydrates, detailed experimental protocols for their characterization, and a systematic approach to material selection.

Theoretical Energy Density of Salt Hydrates

The thermal energy storage capacity of salt hydrates is rooted in the reversible chemical reaction of hydration and dehydration. Energy is stored during the endothermic dehydration process and released during the exothermic hydration process. The theoretical energy density of a salt hydrate (B1144303) can be expressed on both a gravimetric and volumetric basis.

The gravimetric energy density (GED) is the amount of energy stored per unit mass of the material and is calculated using the following formula:

GED (kJ/kg) = (ΔH * n) / M

Where:

-

ΔH is the molar enthalpy of hydration (kJ/mol of water).

-

n is the number of moles of water per mole of salt.

-

M is the molar mass of the hydrated salt ( kg/mol ).

The volumetric energy density (VED) is the amount of energy stored per unit volume of the material and is calculated as:

VED (GJ/m³) = GED * ρ

Where:

-

ρ is the density of the hydrated salt ( kg/m ³).

These fundamental equations provide a theoretical basis for comparing the energy storage potential of different salt hydrates.

Quantitative Data on Novel and Common Salt Hydrates

Recent research has focused on the discovery and characterization of novel salt hydrates with potentially superior energy storage properties. High-throughput density functional theory calculations have predicted the existence of numerous hypothetical salt hydrates with class-leading energy densities.[1] A selection of theoretical and experimentally determined energy densities for both novel and commonly studied salt hydrates is presented below for comparison.

| Salt Hydrate | Dehydration Temperature (°C) | Gravimetric Energy Density (GED) (kJ/kg) | Volumetric Energy Density (VED) (GJ/m³) | Reference(s) |

| Novel Metal Fluoride (B91410) Hydrates | ||||

| CoF₃·9H₂O | 256 | 2500 | 4.40 | [1] |

| VF₂·12H₂O | 139 | 2360 | 3.52 | [1] |

| CaF₂·12H₂O | 97 | 2200 | 2.97 | [1] |

| Common Inorganic Salt Hydrates | ||||

| MgSO₄·7H₂O | ~150 | ~2800 | ~2.8 | [2] |

| SrBr₂·6H₂O | <100 | ~1900 | ~2.3 | [3] |

| SrCl₂·6H₂O | <100 | ~1700 | ~2.1 | [3] |

| MgCl₂·6H₂O | ~117 | ~2400 | ~2.3 | [4] |

| CaCl₂·6H₂O | ~160 | ~1900 | ~1.9 | [4] |

| K₂CO₃·1.5H₂O | ~100 | ~1100 | ~1.4 | [5] |

| Novel Organic Salt Hydrates | ||||

| Calcium Ceftriaxone Heptahydrate | 30-150 | ~595.2 | ~1.003 | [6] |

Experimental Protocols

Accurate characterization of the thermophysical properties of salt hydrates is crucial for validating theoretical predictions and assessing their practical potential. The following sections detail the methodologies for key experiments.

Synthesis of Novel Salt Hydrates

The synthesis of novel metal fluoride hydrates often involves the reaction of the corresponding metal oxide or salt with hydrofluoric acid (HF).[7][8]

Materials:

-

Metal oxide or metal chloride precursor

-

Hydrofluoric acid (HF), ~49% aqueous solution

-

Deionized water

-

Plastic labware (e.g., PTFE beakers, graduated cylinders)

Procedure:

-

In a fume hood, carefully dissolve the metal oxide or chloride precursor in a stoichiometric excess of aqueous hydrofluoric acid in a PTFE beaker.

-

Stir the solution gently with a magnetic stirrer until the precursor is fully dissolved.

-

Allow the solution to slowly evaporate at room temperature or under controlled gentle heating.

-

As the solution concentrates, crystals of the metal fluoride hydrate will precipitate.

-

Collect the crystals by filtration using a plastic funnel and filter paper.

-

Wash the crystals with a small amount of cold deionized water to remove any unreacted acid.

-

Dry the crystals in a desiccator over a suitable drying agent.

Composite materials are often prepared to enhance the thermal conductivity and structural stability of salt hydrates.[9]

Materials:

-

Anhydrous or hydrated salt (e.g., CaCl₂)

-

Expanded graphite (B72142)

-

Deionized water

Procedure:

-

Prepare a saturated or near-saturated aqueous solution of the salt hydrate.

-

Immerse the expanded graphite in the salt solution.

-

Use vacuum impregnation to ensure the salt solution fully penetrates the porous structure of the expanded graphite.

-

After impregnation, dry the composite material in an oven at a temperature below the dehydration temperature of the salt hydrate to remove excess water.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

TGA and DSC are fundamental techniques for determining the dehydration behavior, thermal stability, and energy storage capacity of salt hydrates.[10][11][12]

Sample Preparation:

-

Accurately weigh 5-10 mg of the salt hydrate sample into an aluminum or alumina (B75360) crucible.

-

For volatile samples or to control the atmosphere, use a hermetically sealed pan with a pinhole lid.

TGA/DSC Protocol:

-

Initial Isothermal Step: Hold the sample at a starting temperature (e.g., 25 °C) for a few minutes to ensure thermal equilibrium.

-

Heating Ramp (Dehydration): Heat the sample at a controlled rate (e.g., 5-10 °C/min) to a temperature above the expected dehydration temperature. An inert gas purge (e.g., nitrogen) is typically used.

-

Isothermal Hold (Dehydration): Hold the sample at the final temperature to ensure complete dehydration.

-

Cooling Ramp: Cool the sample back to the initial temperature at a controlled rate.

-

Hydration (Optional, with humidity control): Introduce a controlled flow of humidified gas to study the rehydration process.

Data Analysis:

-

TGA: The mass loss curve from the TGA provides information on the number of water molecules lost during dehydration and the temperature ranges of these transitions.

-

DSC: The heat flow curve from the DSC allows for the determination of the enthalpy of dehydration (the integral of the endothermic peak), which corresponds to the energy stored. The onset temperature of the peak indicates the dehydration temperature.

Visualization of Key Processes

To better understand the selection and potential failure modes of salt hydrate materials, the following diagrams illustrate key logical workflows and relationships.

Material Screening Workflow

The selection of a suitable salt hydrate for a specific thermal energy storage application involves a multi-criteria decision-making process. The following workflow outlines the key steps and decision points.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. escholarship.org [escholarship.org]

- 3. osti.gov [osti.gov]

- 4. Thermochemical Energy Storage Based on Salt Hydrates: A Comprehensive Review | MDPI [mdpi.com]

- 5. A review of salt hydrates for seasonal heat storage in domestic applications [repository.tno.nl]

- 6. mdpi.com [mdpi.com]

- 7. Hydrofluoric acid - Wikipedia [en.wikipedia.org]

- 8. WO1986004049A1 - Process for the preparation of ultrapure heavy metal fluorides - Google Patents [patents.google.com]

- 9. gncl.cn [gncl.cn]

- 10. Differential Scanning Calorimetry Analysis [intertek.com]

- 11. qualitest.ae [qualitest.ae]

- 12. torontech.com [torontech.com]

An In-depth Technical Guide to the Solubility of Sodium Acetate Trihydrate in Various Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of sodium acetate (B1210297) trihydrate (CH₃COONa·3H₂O) in a range of common laboratory solvents. Understanding the solubility characteristics of this compound is critical for its application in various scientific and pharmaceutical contexts, including as a buffering agent, a reagent in chemical synthesis, and in the formulation of therapeutic agents. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Quantitative Solubility Data

The solubility of sodium acetate trihydrate varies significantly with the solvent and temperature. The following table summarizes the available quantitative data for its solubility in water, ethanol, methanol, acetone, and isopropanol (B130326).

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility ( g/100 g solvent) | Molar Solubility (mol/L) |

| Water | -10 | 32.9 | - | - |

| 0 | 36.2 | - | - | |

| 20 | 46.4 | - | - | |

| 50 | 82 | - | - | |

| Ethanol | - | 5.3 | - | - |

| Methanol | 15 | - | 16 | - |

| 67.7 | - | 16.55 | - | |

| Acetone | 15 | - | 0.05 | - |

| Isopropanol | - | Soluble | - | - |

Experimental Protocols for Solubility Determination

The determination of the solubility of a solid in a liquid is a fundamental experimental procedure. Below are two common and reliable methods for determining the solubility of sodium acetate trihydrate.

Method 1: Isothermal Gravimetric Analysis

This method involves creating a saturated solution at a constant temperature and then determining the mass of the dissolved solute.

Materials and Equipment:

-

Sodium acetate trihydrate

-

Selected solvent

-

Constant temperature water bath or incubator

-

Stirring mechanism (magnetic stirrer and stir bar)

-

Filtration apparatus (e.g., syringe filter with a membrane of appropriate pore size)

-

Pre-weighed evaporation dish or beaker

-

Analytical balance

-

Drying oven

Procedure:

-

Equilibration: Add an excess amount of sodium acetate trihydrate to a known volume or mass of the solvent in a sealed container.

-

Place the container in a constant temperature bath set to the desired temperature.

-

Stir the mixture vigorously for a sufficient period to ensure that equilibrium is reached and the solution is saturated. This may take several hours.

-

Sampling: Once equilibrium is established, cease stirring and allow the undissolved solid to settle.

-

Carefully draw a known volume of the supernatant (the clear saturated solution) using a pre-warmed syringe to prevent premature crystallization.

-

Filtration: Immediately filter the solution through a syringe filter into a pre-weighed evaporation dish. This step is crucial to remove any undissolved microcrystals.

-

Solvent Evaporation: Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the sodium acetate trihydrate (a temperature below its melting point of 58°C is recommended, or a vacuum oven can be used).

-

Mass Determination: Once the solvent has completely evaporated, cool the dish in a desiccator and weigh it.

-

Calculation: The mass of the dissolved sodium acetate trihydrate is the final mass of the dish minus the initial tare mass. The solubility can then be expressed in the desired units (e.g., g/100 mL or g/100 g of solvent).

Method 2: Polythermal Method (Determination of Saturation Temperature)

This method involves preparing solutions of known concentrations and determining the temperature at which each solution becomes saturated upon cooling.

Materials and Equipment:

-

Sodium acetate trihydrate

-

Selected solvent

-

Test tubes or small flasks

-

Heating and stirring plate

-

Digital thermometer with high precision

-

Analytical balance

Procedure:

-

Preparation of Samples: Prepare a series of samples with known masses of sodium acetate trihydrate and the solvent in separate test tubes.

-

Dissolution: Heat each sample while stirring until all the solid has completely dissolved.

-

Cooling and Observation: Slowly cool the clear solution while continuing to stir.

-

Saturation Point: Carefully observe the solution and record the temperature at which the first crystals of sodium acetate trihydrate appear. This is the saturation temperature for that specific concentration.

-

Data Collection: Repeat this process for all the prepared samples to obtain a set of concentration-saturation temperature data points.

-

Solubility Curve: Plot the concentration of sodium acetate trihydrate as a function of the saturation temperature to generate a solubility curve. This curve can then be used to determine the solubility at any temperature within the experimental range.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the isothermal gravimetric analysis method for determining the solubility of sodium acetate trihydrate.

This in-depth guide provides essential data and methodologies to support researchers, scientists, and drug development professionals in their work with sodium acetate trihydrate. The provided information is intended to facilitate experimental design, formulation development, and a deeper understanding of the physicochemical properties of this versatile compound.

An In-depth Technical Guide to the Molecular Structure of Borax Decahydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Borax (B76245) decahydrate (B1171855), a naturally occurring mineral with the common formula Na₂B₄O₇·10H₂O, is a compound of significant interest across various scientific disciplines, including materials science and pharmaceuticals. Its true molecular structure is more accurately represented as Na₂[B₄O₅(OH)₄]·8H₂O, a formulation that reveals the intricate coordination of its constituent atoms.[1] This guide provides a comprehensive technical overview of the molecular structure of borax decahydrate, detailing its crystallographic parameters, atomic coordinates, and key intramolecular dimensions. Furthermore, it outlines the experimental protocol for its structural determination via single-crystal X-ray diffraction and presents visualizations of its structural components and dehydration pathway.

Crystallographic Data

The crystal structure of borax decahydrate has been determined and refined through single-crystal X-ray and neutron diffraction studies. It crystallizes in the monoclinic system with the space group C2/c. The fundamental structural unit consists of the complex tetraborate (B1243019) anion, [B₄O₅(OH)₄]²⁻, sodium cations, and water molecules of hydration.[2][3]

Unit Cell Parameters

The unit cell parameters for borax decahydrate have been reported from several studies. The values from two key determinations, one by Morimoto in 1956 and a more recent redetermination by Gainsford et al. in 2008 at 145 K, are presented below.

| Parameter | Value (Morimoto, 1956) | Value (Gainsford et al., 2008) |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | C2/c | C2/c |

| a | 11.858 Å | 11.8843 (5) Å |

| b | 10.674 Å | 10.6026 (4) Å |

| c | 12.197 Å | 12.2111 (5) Å |

| α | 90° | 90° |

| β | 106.68° | 106.790 (2)° |

| γ | 90° | 90° |

| V | 1480.97 ų | 1473.06 (10) ų |

| Z | 4 | 4 |

Atomic Coordinates

The following table lists the fractional atomic coordinates of the asymmetric unit of borax decahydrate as determined by Morimoto (1956). These coordinates define the positions of the atoms within the unit cell.

| Atom | x | y | z |

| Na1 | 0 | 0 | 0 |

| Na2 | 0 | 0.845 | 0.25 |

| B1 | 0.085 | 0.345 | 0.217 |

| B2 | 0.095 | 0.454 | 0.39 |

| O1 | 0 | 0.265 | 0.25 |

| O2 | 0.154 | 0.419 | 0.314 |

| O3 | 0.018 | 0.435 | 0.123 |

| OH4 | 0.161 | 0.269 | 0.167 |

| OH5 | 0.163 | 0.511 | 0.491 |

Molecular Structure and Bonding

The core of the borax decahydrate structure is the tetraborate anion, [B₄O₅(OH)₄]²⁻. This anion is a complex polyanion containing two tetrahedrally coordinated boron atoms and two trigonally coordinated boron atoms, all linked by oxygen atoms. The hydroxyl groups are attached to the tetrahedral boron atoms.

The sodium ions are coordinated by water molecules, forming [Na(H₂O)₆]⁺ octahedra. These octahedra link to form chains within the crystal lattice. The remaining two water molecules per formula unit are not directly coordinated to the sodium ions but are held within the structure by hydrogen bonds.

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the molecular structure of borax decahydrate is primarily achieved through single-crystal X-ray diffraction. A generalized experimental protocol is outlined below.

-

Crystal Selection and Mounting: A suitable single crystal of borax decahydrate, typically with dimensions in the range of 0.1-0.3 mm, is selected under a microscope. The crystal is then mounted on a goniometer head using a cryoprotectant to prevent degradation during data collection at low temperatures.

-

Data Collection: The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector. The crystal is cooled to a low temperature (e.g., 145 K) to reduce thermal vibrations of the atoms. A series of diffraction images are collected as the crystal is rotated through a range of angles.

-

Data Processing: The collected diffraction images are processed to determine the unit cell parameters and the intensities of the diffraction spots. This data is then corrected for various experimental factors, such as absorption and polarization.

-

Structure Solution and Refinement: The positions of the atoms in the crystal lattice are determined from the processed diffraction data using direct methods or Patterson methods. The initial structural model is then refined using least-squares methods to obtain the best fit between the observed and calculated diffraction intensities. The quality of the final structure is assessed using parameters such as the R-factor. For the redetermination by Gainsford et al. (2008), the final R-factor was 0.025.[3]

Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of the molecular structure and behavior of borax decahydrate.

Caption: A diagram illustrating the primary components of the borax decahydrate crystal structure.

Caption: A simplified workflow of the thermal dehydration of borax decahydrate.

References

A Technical Guide to the Thermodynamic Properties of Sodium Salt Hydrates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic properties of common sodium salt hydrates. These materials are of significant interest in various scientific and industrial fields, including thermal energy storage, humidity control, and pharmaceutical drug development, where their hydration and dehydration behaviors can critically influence product stability and efficacy. This document summarizes key quantitative data, details common experimental protocols for their characterization, and illustrates fundamental thermodynamic relationships and experimental workflows.

Core Thermodynamic Concepts

The behavior of sodium salt hydrates is governed by fundamental thermodynamic principles. The key properties—enthalpy, entropy, and Gibbs free energy—dictate the spontaneity and energy changes associated with their phase transitions, such as melting and dehydration.

-

Enthalpy (ΔH): Represents the total heat content of a system. The change in enthalpy (ΔH) indicates the heat absorbed (endothermic, ΔH > 0) or released (exothermic, ΔH < 0) during a process. For salt hydrates, key enthalpy changes include the enthalpy of formation, fusion (melting), and dehydration.

-

Entropy (S): A measure of the disorder or randomness of a system. An increase in entropy (ΔS > 0) signifies a transition to a more disordered state, such as a solid crystal dissolving or melting into a liquid. The dissolution of a crystalline salt like NaCl in water, for instance, leads to an overall increase in the entropy of the system[1].

-

Gibbs Free Energy (ΔG): Combines enthalpy and entropy to determine the spontaneity of a process at constant temperature and pressure (ΔG = ΔH - TΔS). A negative ΔG indicates a spontaneous process, a positive ΔG indicates a non-spontaneous process, and a ΔG of zero signifies the system is at equilibrium.

The interplay between these properties is crucial for understanding the stability and transition temperatures of different hydrate (B1144303) forms.

Caption: Interrelation of Gibbs Free Energy, Enthalpy, and Entropy.

Quantitative Thermodynamic Data

The following tables summarize key thermodynamic properties for several common sodium salt hydrates at standard conditions (298.15 K and 1 atm, unless otherwise specified). These values are essential for modeling and predicting their behavior in various applications.

Table 1: Standard Enthalpy of Formation, Entropy, and Heat Capacity

| Sodium Salt Hydrate | Formula | ΔfH° (kJ/mol) | S° (J/mol·K) | Cp (J/mol·K) |

| Sodium Sulfate (B86663) Decahydrate (B1171855) | Na₂SO₄·10H₂O | -4327.5 | 592.0 | 585.8 |

| Sodium Carbonate Decahydrate | Na₂CO₃·10H₂O | -4080[2] | 566.9 | 556.5 |

| Trisodium Phosphate (B84403) Dodecahydrate | Na₃PO₄·12H₂O | -5480[3] | 660[3] | 665[3] |

| Anhydrous Sodium Sulfate | Na₂SO₄ | -1387.1[4] | 149.6[4] | 128.2[4] |

| Anhydrous Sodium Carbonate | Na₂CO₃ | -1130.7[5] | 135.0 | 112.3[5] |

Data sourced from various chemical databases and literature. Values can vary slightly depending on the experimental source.

Table 2: Phase Transition Properties

| Sodium Salt Hydrate | Formula | Melting Point (°C) | Enthalpy of Fusion (kJ/kg) | Density (g/cm³) |

| Sodium Acetate (B1210297) Trihydrate | CH₃COONa·3H₂O | 58[6][7] | 264–289[7] | 1.45 (at 20°C)[7] |

| Sodium Sulfate Decahydrate | Na₂SO₄·10H₂O | 32.4[8][9] | 241 | 1.46 |

| Sodium Carbonate Decahydrate | Na₂CO₃·10H₂O | 32.5[2] | 247 | 1.46 (at 25°C)[5] |

| Sodium Thiosulfate (B1220275) Pentahydrate | Na₂S₂O₃·5H₂O | 48.5[10][11] | 209 | 1.73 |

| Trisodium Phosphate Dodecahydrate | Na₃PO₄·12H₂O | 73.4[3][12] | 280 | 1.62 (at 20°C)[3] |

Note: Many salt hydrates, like sodium acetate trihydrate and sodium sulfate decahydrate, melt incongruently, which can lead to phase separation issues.[6][13]

Experimental Protocols for Thermodynamic Characterization

Accurate determination of thermodynamic properties requires precise experimental techniques. The most common methods employed are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is used to determine transition temperatures (melting, crystallization) and the enthalpy of these transitions.

Detailed Methodology:

-

Sample Preparation: A small, accurately weighed amount of the sodium salt hydrate (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific temperature profile, which typically includes an initial isothermal period, a controlled heating ramp (e.g., 10 K/min), and a final isothermal period.

-

Data Acquisition: During the heating ramp, the instrument records the differential heat flow. An endothermic event, such as melting, appears as a peak on the DSC thermogram.

-

Data Analysis:

-

Melting Point (Tm): Determined from the onset or peak of the melting endotherm.

-

Enthalpy of Fusion (ΔHfus): Calculated by integrating the area of the melting peak. The instrument software performs this calculation, providing a value in J/g, which can be converted to kJ/mol.

-

Caption: Workflow for DSC analysis of a salt hydrate.

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is ideal for studying dehydration processes, quantifying the amount of water lost, and determining the thermal stability of hydrates.